2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE
Description
2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxyphenyl, methylsulfanyl, benzenesulfonamido, and pyridinylsulfanyl groups.
Properties
IUPAC Name |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S3/c1-3-31-20-9-7-19(8-10-20)27(34(29,30)22-13-11-21(32-2)12-14-22)18-23(28)25-16-17-33-24-6-4-5-15-26-24/h4-15H,3,16-18H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJBRVXQZIVROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may include reactions such as nucleophilic substitution, sulfonation, and amide bond formation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the sulfonamido and pyridinylsulfanyl groups.
4-Ethyl-2-methoxyphenol: Contains an ethoxyphenyl group but differs in other structural aspects.
Uniqueness
2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
